"Butyl 4-amino-4-methylpiperidine-1-carboxylate" properties
"Butyl 4-amino-4-methylpiperidine-1-carboxylate" properties
An In-Depth Technical Guide to Butyl 4-amino-4-methylpiperidine-1-carboxylate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Substituted Piperidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast number of approved pharmaceuticals and clinical candidates is a testament to its utility in constructing molecules with favorable pharmacokinetic and pharmacodynamic properties. Butyl 4-amino-4-methylpiperidine-1-carboxylate is a notable member of this class of compounds, serving as a versatile building block for the synthesis of complex, biologically active molecules.
This guide provides a comprehensive technical overview of Butyl 4-amino-4-methylpiperidine-1-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, plausible synthetic routes, applications in medicinal chemistry, and essential safety and handling protocols. The insights provided herein are grounded in established scientific principles and aim to empower researchers to effectively leverage this valuable synthetic intermediate in their drug discovery endeavors. The rigid piperidine core of this molecule allows for the precise spatial arrangement of pharmacophoric groups, which can lead to high-affinity interactions with biological targets.[1]
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical and structural attributes of Butyl 4-amino-4-methylpiperidine-1-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | PubChem[2] |
| CAS Number | 343788-69-2 | PubChem[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[2] |
| Molecular Weight | 214.30 g/mol | PubChem[2], Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | DMBKWEHXTOCLTC-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)N | PubChem[2] |
| XLogP3 | 0.9 | PubChem[2] |
Synthetic Pathways and Methodologies
While specific, detailed synthetic procedures for Butyl 4-amino-4-methylpiperidine-1-carboxylate are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar piperidine derivatives. The following proposed synthesis illustrates a logical approach to obtaining this valuable intermediate.
Proposed Retrosynthetic Analysis and Forward Synthesis
A common strategy for the synthesis of 4-substituted piperidines involves the functionalization of a suitable piperidone precursor. The tert-butoxycarbonyl (Boc) protecting group is ideal for masking the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The key transformation in the forward synthesis would be the introduction of the amino and methyl groups at the 4-position of a Boc-protected piperidone. This can be achieved through a variety of methods, with the Strecker synthesis or a related cyanation and reduction sequence being a highly viable option.
Caption: A plausible synthetic workflow for Butyl 4-amino-4-methylpiperidine-1-carboxylate.
Experimental Protocol: A Generalized Approach
The following is a generalized, step-by-step protocol for a potential synthesis, drawing upon standard laboratory techniques for piperidine chemistry.
Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
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To a solution of 1-Boc-4-piperidone in a suitable solvent such as methanol, add ammonium chloride followed by an aqueous solution of sodium cyanide at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction carefully with an appropriate reagent and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile intermediate.
Step 2: Methylation of the α-Aminonitrile
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Dissolve the α-aminonitrile intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78°C and add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.
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Allow the reaction to proceed at low temperature for a specified period, followed by slow warming to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, and follow a similar workup procedure as in Step 1.
Step 3: Reduction of the Nitrile to the Primary Amine
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The nitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
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Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
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After the reaction is complete, a careful workup procedure is required to isolate the final product, Butyl 4-amino-4-methylpiperidine-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Butyl 4-amino-4-methylpiperidine-1-carboxylate lies in its application as a versatile scaffold in the design and synthesis of novel therapeutic agents. The orthogonally protected amino groups allow for selective functionalization, enabling the construction of diverse chemical libraries for screening against various biological targets.
Role as a Privileged Scaffold in Kinase Inhibitor and GPCR Ligand Design
The piperidine core is a common feature in many kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The rigid structure of the ring helps to position substituents in a well-defined three-dimensional space, facilitating optimal interactions with the binding pockets of these protein targets.[1] For instance, derivatives of similar 4-aminopiperidine scaffolds have been successfully employed in the development of potent and selective inhibitors of Protein Kinase B (Akt), a key target in cancer therapy.[1]
Caption: A generalized workflow illustrating the use of the piperidine scaffold in drug discovery.
Utility in the Synthesis of CCR5 Antagonists for HIV-1 Inhibition
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Small molecule antagonists that block this receptor are an important class of antiretroviral drugs. 4-Substituted-4-aminopiperidine derivatives, synthesized from precursors analogous to Butyl 4-amino-4-methylpiperidine-1-carboxylate, have been developed as potent CCR5 antagonists.[1]
Analytical Characterization Techniques
The identity, purity, and structural integrity of Butyl 4-amino-4-methylpiperidine-1-carboxylate must be rigorously confirmed using a suite of modern analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet), the piperidine ring protons (multiplets), and the amine protons (broad singlet). |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the piperidine ring, and the methyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the calculated molecular weight of 214.30 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching. |
Safety, Handling, and Storage Protocols
As with any chemical reagent, proper safety precautions must be observed when handling Butyl 4-amino-4-methylpiperidine-1-carboxylate. The following guidelines are based on the known hazards of similar compounds and general best practices in a laboratory setting.
GHS Hazard Classification
Based on data for structurally related compounds, Butyl 4-amino-4-methylpiperidine-1-carboxylate should be handled as a hazardous substance.[2]
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Acute Toxicity, Oral: May be harmful if swallowed.[2]
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Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2]
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Eye Damage/Irritation: May cause serious eye irritation or damage.[2]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) and Handling
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Eye Protection: Chemical safety goggles or a face shield should always be worn.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
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Skin and Body Protection: A lab coat should be worn, and exposed skin should be minimized.
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Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If dusts are generated, a NIOSH-approved respirator may be necessary.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First-Aid Measures
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Conclusion
Butyl 4-amino-4-methylpiperidine-1-carboxylate is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined structure, featuring a rigid piperidine scaffold and orthogonally protected functional groups, makes it an ideal starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthetic accessibility, and safe handling is crucial for its effective implementation in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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PubChem. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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BuyersGuideChem. tert-Butyl 4-amino-1-piperidine carboxylate. Available from: [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
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LookChem. Cas 236406-22-7,tert-butyl 4-(aminomethyl). Available from: [Link]
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Wikipedia. 1-Boc-4-AP. Available from: [Link]
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PubChemLite. Butyl 4-amino-1-(p-chlorobenzyl)-4-piperidinecarboxylate dioxalate. Available from: [Link]
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PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]
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The HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Available from: [Link]
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SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
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Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]
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